molecular formula C10H8N2O3 B13069573 5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13069573
M. Wt: 204.18 g/mol
InChI Key: HFKOIKNYVBBRID-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The oxadiazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can be compared with other similar compounds, such as:

    5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but lacks the methyl group on the phenyl ring.

    5-(4-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with the methyl group in a different position on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-(3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-6-3-2-4-7(5-6)9-11-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14)

InChI Key

HFKOIKNYVBBRID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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